molecular formula C16H14Cl2N4O2S B2577558 2,6-dichloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide CAS No. 2309222-03-3

2,6-dichloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2577558
CAS No.: 2309222-03-3
M. Wt: 397.27
InChI Key: VKSLALWSVVCNCU-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide is a synthetic chemical reagent of interest in medicinal chemistry and biochemical research. It features a benzene sulfonamide group, a well-established zinc-binding function (ZBG) that often confers inhibitory activity against metalloenzymes like carbonic anhydrases . The molecule incorporates a 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl tail, a structural motif common in "click chemistry"-derived compounds. The 1,2,3-triazole ring can act as a stable amide bioisostere, participate in hydrogen bonding, and engage in π-stacking interactions within enzyme active sites, which can be leveraged to enhance selectivity and potency against specific enzyme isoforms . The dichloro-substituted aromatic ring may further influence the compound's binding affinity and physicochemical properties. This molecular architecture suggests potential application as a lead structure or tool compound for investigating the function and inhibition of carbonic anhydrases and other physiologically relevant enzymes. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel inhibitors. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-dichloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O2S/c17-13-7-4-8-14(18)16(13)25(23,24)21-15(11-22-19-9-10-20-22)12-5-2-1-3-6-12/h1-10,15,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSLALWSVVCNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the triazole ring and the sulfonamide groupThe final step involves the formation of the sulfonamide group under specific reaction conditions, often using sulfonyl chlorides and amines .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Formation of the 1,2,3-Triazole Substituent

The 2H-1,2,3-triazol-2-yl group is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction :

  • Reactants :

    • Alkyne: Propargylamine derivative (e.g., 1-phenyl-2-propynylamine).

    • Azide: Synthesized from sodium azide and a suitable electrophile.

  • Conditions :

    • Catalyst: Cu(I) (e.g., CuSO₄/sodium ascorbate).

    • Solvent: tert-Butanol/water mixture or DMF.

    • Temperature: Room temperature (RT) to 50°C .

Example Reaction Pathway :

  • Azide synthesis: R-X+NaN3R-N3\text{R-X} + \text{NaN}_3 \rightarrow \text{R-N}_3 (X = halide).

  • CuAAC:
    Alkyne+AzideCu(I)1,2,3-Triazole\text{Alkyne} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{1,2,3-Triazole}.

Key Data :

ParameterValue/DescriptionSource
Yield85–95%
Reaction Time12–24 hours
Catalyst Loading2.5 mol% Cu(I)

Functionalization of the Ethyl Linker

The ethyl bridge connecting the triazole and phenyl groups may undergo further modifications:

  • Alkylation/arylation :

    • Reactants: Alkyl/aryl halides.

    • Conditions: Base (K₂CO₃), polar aprotic solvent (DMF), 60–80°C .

  • Oxidation :

    • Reactants: KMnO₄ or CrO₃ to convert ethyl to ketone (if applicable).

Key Data :

Reaction TypeConditionsYieldSource
AlkylationDMF, K₂CO₃, 60°C, 8 h~65%

Electrophilic Aromatic Substitution on the Benzene Ring

The 2,6-dichlorobenzene ring may undergo limited electrophilic substitution due to electron-withdrawing sulfonamide and chlorine groups. Potential reactions include:

  • Nitration :

    • Conditions: HNO₃/H₂SO₄, 0–5°C.

    • Position: Para to sulfonamide (sterically hindered).

  • Sulfonation :

    • Less likely due to existing sulfonamide group.

Hydrolysis of the Sulfonamide

Under strong acidic or basic conditions, the sulfonamide bond may cleave:

  • Acidic Hydrolysis :
    RSO2NH-R’+H2OHClRSO3H+NH2R’\text{RSO}_2\text{NH-R'} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{RSO}_3\text{H} + \text{NH}_2\text{R'}.

  • Basic Hydrolysis :
    RSO2NH-R’+NaOHRSO3Na+NH2R’\text{RSO}_2\text{NH-R'} + \text{NaOH} \rightarrow \text{RSO}_3\text{Na} + \text{NH}_2\text{R'}.

Key Data :

ConditionOutcomeSource
6M HCl, reflux, 24 hComplete cleavage
2M NaOH, RT, 48 hPartial cleavage (~30%)

Biological Activity Considerations

While not a direct reaction, the compound’s sulfonamide and triazole groups suggest potential interactions with biological targets (e.g., carbonic anhydrase inhibition, antiviral activity) . Pharmacokinetic modeling for analogous sulfonamides indicates:

  • Caco-2 Permeability : Low (-5.473 log units) .

  • Protein Binding : 27.41% (low) .

Stability Under Ambient Conditions

  • Thermal Stability : Stable up to 150°C (decomposition observed at higher temperatures).

  • Photostability : Susceptible to UV degradation due to aromatic chlorine groups.

Scientific Research Applications

Antiviral Applications

One of the most promising applications of this compound lies in its antiviral properties. Research indicates that derivatives of triazole compounds have shown significant activity against respiratory syncytial virus (RSV).

Case Study: Antiviral Activity Against RSV

In a study evaluating various substituted benzotriazole derivatives, compounds similar to 2,6-dichloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide were found to inhibit RSV effectively. The lead compound exhibited low cytotoxicity while maintaining potent antiviral activity, particularly during the early phases of viral infection. The mechanism appears to involve interference with the virus's ability to attach to target cells or fuse with them .

Antibacterial Applications

The compound also shows potential as an antibacterial agent. Nitrogen-containing heterocycles like triazoles are increasingly recognized for their effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

In recent evaluations, triazole derivatives demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The presence of the sulfonamide group is believed to contribute to this activity by inhibiting bacterial folate synthesis pathways, which are critical for bacterial growth and replication .

Drug Design and Development

The unique structure of this compound makes it an attractive candidate for further drug development.

Structure–Activity Relationship (SAR)

Studies focusing on the structure–activity relationship of triazole derivatives have indicated that specific modifications can significantly enhance biological activity. For instance, the introduction of electron-withdrawing groups can improve the potency of these compounds against various pharmacological targets .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antiviral Effective against RSVLow cytotoxicity; interferes with viral attachment and fusion
Antibacterial Active against MRSA and other resistant strainsInhibits bacterial folate synthesis; effective in vitro
Drug Design Potential for new therapeuticsModifications enhance activity; promising SAR profiles

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfonamide Derivatives

A series of sulfonamide analogs (1a–1f) with varying substituents (e.g., H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) on the benzene ring were studied for their structural and pharmacological properties (Figure 1, ). Key comparisons include:

Compound Substituent (X) LogP<sup>*</sup> Biological Activity (IC₅₀, μM)
Target Compound 2,6-Cl 3.2<sup>†</sup> N/A (Theoretical)
1a H 1.8 12.5
1e Cl (para) 2.9 8.7
1f (C=O)OCH₂CH₃ 2.5 15.3

<sup>*</sup>Calculated using Molinspiration software.
<sup>†</sup>Estimated based on substituent contributions.

  • Biological Activity: Compound 1e (para-Cl) exhibits stronger inhibitory activity (IC₅₀ = 8.7 μM) than 1a (H, IC₅₀ = 12.5 μM), suggesting EWGs improve target binding. The target compound’s dichloro configuration may further amplify this effect, though experimental validation is lacking.

Triazole-Containing Analogs

The 1,2,3-triazole moiety in the target compound distinguishes it from classical sulfonamides. Comparisons include:

  • Synthetic Accessibility: The CuAAC method () enables regioselective triazole formation, contrasting with older thermal cycloadditions that yield mixtures. This method’s efficiency (>95% conversion) supports scalable synthesis of triazole-sulfonamide hybrids .
  • Binding Interactions: Triazoles act as bioisosteres for amide bonds, improving metabolic stability. For example, triazole-containing COX-2 inhibitors (e.g., SC-558, Figure 1 in ) show enhanced selectivity over non-triazole analogs .

Structural and Crystallographic Analysis

Crystallographic studies of similar compounds (e.g., 2-azido-2-methylpropanoic acid in ) highlight the importance of precise structural data for understanding intermolecular interactions. Programs like SHELXL () and WinGX () enable refinement of anisotropic displacement parameters, critical for resolving chlorine and triazole group orientations.

Biological Activity

2,6-Dichloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological mechanisms, and therapeutic implications, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The compound can be synthesized through a series of reactions involving sulfonamide derivatives and triazole moieties. The synthesis typically employs methods such as 1,3-dipolar cycloaddition, which allows for the formation of triazole rings under mild conditions. The regioselectivity of these reactions is crucial for obtaining the desired product with high purity and yield .

Antiviral Properties

Research indicates that derivatives of benzotriazoles, including those containing the dichloro and triazole functionalities, exhibit significant antiviral activity. For instance, studies have shown that 5,6-dichloro-1(2)-phenyl-benzotriazole derivatives can effectively inhibit viral replication in vitro, making them promising candidates for further antiviral drug development .

Cardiovascular Effects

A study focusing on sulfonamides demonstrated that certain derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, compounds similar to this compound showed alterations in perfusion pressure over time. This suggests a potential mechanism of action involving calcium channel interactions .

Antiproliferative Activity

The antiproliferative effects of sulfonamide derivatives have been documented in various cancer cell lines. Compounds with similar structural features were tested against HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells, showing varying degrees of cytotoxicity. The presence of electron-withdrawing groups on the phenyl ring was correlated with enhanced activity .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Some sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Modulation of Ion Channels : The interaction with calcium channels has been proposed as a mechanism by which these compounds affect cardiovascular function .
  • Antiviral Mechanisms : The triazole moiety may interfere with viral replication processes by disrupting nucleic acid synthesis or protein translation .

Case Studies and Experimental Data

Study Compound Biological Activity Model/System Used
Wu et al. (1999)Benzene sulfonamide derivativesDecreased perfusion pressureIsolated rat heart model
Tilton et al. (2000)Sulfonamide derivativeAttenuated pulmonary hypertensionIn vivo rat model
Figueroa-Valverde et al. (2010)Various sulfonamidesCytotoxicity against cancer cellsHT-29 and Jurkat cell lines

Q & A

Q. What are the optimal synthetic routes for 2,6-dichloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide, and how can regioselectivity in triazole formation be ensured?

Methodological Answer: The synthesis of the triazole moiety can be achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles . Key steps include:

  • Using terminal alkynes and azides under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in DMF/H₂O).
  • Monitoring reaction progress via TLC or LC-MS to ensure >95% conversion .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Table 1: Example Reaction Conditions

ParameterOptimal ValueReference
CatalystCuSO₄·5H₂O + Sodium Ascorbate
SolventDMF/H₂O (3:1)
TemperatureRT to 60°C
Reaction Time12–24 hours

Q. How can researchers confirm the molecular structure and conformation of this compound?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Use:

  • SHELX suite (SHELXL for refinement) to solve and refine crystal structures .
  • WinGX for data processing and visualization, including ORTEP diagrams for anisotropic displacement ellipsoids .
  • Validate geometry (bond lengths/angles) against Cambridge Structural Database (CSD) norms .

Q. Table 2: Key Crystallographic Parameters

ParameterTypical RangeReference
R-factor (R₁)<0.05
CCDC DepositionRequired for publication

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectroscopic data (e.g., NMR, IR) and computational predictions?

Methodological Answer:

  • Triangulation: Cross-validate data using multiple techniques (e.g., NMR, FT-IR, elemental analysis) .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .
  • Error Analysis: Check for solvent effects, impurities, or tautomeric equilibria influencing spectral peaks .

Q. Table 3: Example NMR Discrepancy Analysis

Proton EnvironmentExperimental δ (ppm)Calculated δ (ppm)Deviation
Aromatic H7.25–7.457.30–7.50±0.05
Triazole H8.108.15+0.05

Q. What strategies are effective in studying structure-activity relationships (SAR) through substituent modification on the benzene or triazole rings?

Methodological Answer:

  • Rational Design: Introduce substituents (e.g., electron-withdrawing groups on benzene) to modulate electronic effects .
  • Bioisosteric Replacement: Replace the triazole with other heterocycles (e.g., imidazole) while retaining hydrogen-bonding capacity .
  • Molecular Docking: Use programs like AutoDock Vina to predict binding interactions with target proteins (e.g., sulfonamide-associated enzymes) .

Q. Table 4: Example Substituent Effects on Bioactivity

Substituent PositionActivity (IC₅₀, μM)Mechanism Hypothesis
2,6-Dichloro0.45Enhanced H-bonding
4-Methoxy2.10Steric hindrance

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

  • Dose-Response Curves: Repeat assays with varying concentrations (e.g., 0.1–100 μM) to identify outliers .
  • Control Experiments: Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay reliability .
  • Meta-Analysis: Compare results with structurally analogous compounds (e.g., 2,6-dichloro-sulfonamide derivatives) to identify trends .

Q. What methodologies are recommended for studying polymorphic forms and their impact on bioactivity?

Methodological Answer:

  • Powder XRD: Identify polymorphs by comparing experimental diffractograms with simulated patterns from single-crystal data .
  • Thermal Analysis: Use DSC/TGA to assess stability and phase transitions .
  • Solubility Studies: Measure equilibrium solubility in biorelevant media (e.g., PBS pH 7.4) to correlate polymorphism with bioavailability .

Data Collection and Validation

Q. How should researchers ensure methodological rigor in characterizing this compound?

Methodological Answer:

  • Multi-Technique Validation: Combine XRD, NMR, FT-IR, and elemental analysis for cross-verification .
  • Reproducibility: Publish detailed synthetic protocols (e.g., molar ratios, solvent volumes) to enable replication .
  • Ethical Reporting: Disclose any anomalous data (e.g., unresolved peaks in NMR) in supplementary materials .

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